molecular formula C12H18ClNO2 B1289052 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride CAS No. 14165-90-3

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Cat. No.: B1289052
CAS No.: 14165-90-3
M. Wt: 243.73 g/mol
InChI Key: RJSLVOHVHJUPNE-UHFFFAOYSA-N
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Description

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Biological Activity

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, as part of the 3-benzazepines class, has been found to exhibit significant biological activities. Experiments investigating structure-activity relationships of 3-benzazepines highlight their potential in cytotoxic applications, particularly against human promyelotic leukemia HL-60 cells. Notably, compounds from this class were able to form complexes with the replicative form of plasmid DNA and inhibit the multidrug resistance P-glycoprotein efflux pump in mouse lymphoma cells, suggesting potential applications in overcoming drug resistance in cancer therapy (Kawase, Saito, & Motohashi, 2000).

Neuroscience Applications

In the realm of neuroscience, specific derivatives of 3-benzazepines have been explored for their pro-cognitive effects through interactions with dopamine receptors. The pro-cognitive effects of certain peptides are mediated, at least partly, by dopamine, and compounds like 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine have been investigated for their potential to enhance memory and learning capabilities in a brain region-specific manner. This suggests possible therapeutic applications in treating neuronal disorders such as Alzheimer's and Parkinson's disease (Braszko, 2010).

Environmental and Toxicological Studies

The environmental occurrence, fate, and transformation of benzodiazepines, including compounds like 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, have been studied to understand their behavior in water treatment processes. These studies reveal the presence of benzodiazepine derivatives in various environmental samples, including hospital effluents and surface waters. The removal efficiency of these compounds during water treatment processes has been evaluated, highlighting the challenges posed by the recalcitrant nature of these compounds and suggesting the need for combined treatment strategies for effective removal (Kosjek et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with transport proteins such as bovine serum albumin and human serum albumin . These interactions are crucial for understanding the compound’s behavior in biological systems. The nature of these interactions can include binding to specific sites on the proteins, which can influence the compound’s stability and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways . This inhibition can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to bind to specific sites on enzymes and other biomolecules is key to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are important for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under normal laboratory conditions . Over time, it may undergo degradation, which can affect its activity and efficacy. Long-term studies in in vitro and in vivo settings have indicated that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression . At higher doses, it can lead to toxic or adverse effects, including potential teratogenic effects . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it has been shown to inhibit enzymes involved in the synthesis of certain metabolites . This inhibition can lead to changes in metabolic flux and alterations in metabolite levels, which can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation . Understanding these transport mechanisms is important for predicting the compound’s behavior in biological systems and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.

Properties

IUPAC Name

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-7-9-3-5-13-6-4-10(9)8-12(11)15-2;/h7-8,13H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSLVOHVHJUPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCNCCC2=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621419
Record name 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14165-90-3
Record name 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

22.13 g (100 mmol) of the product obtained in Step 1, suspended in 250 mL of THF, are cooled to 0° C. There are then added, dropwise, over 15 minutes, 250 mL of borane/THF (1M in the THF) and heating is carried out at 80° C. for 24 hours. Cooling is carried out and there are then added, dropwise, 250 mL of ethanol, and then 2.6N ethanolic HCl. Heating at reflux is carried out for 40 minutes; some light insoluble material is filtered off and evaporation to dryness is carried out. The residue thereby obtained is recrystallised from a mixture of 150 mL of isopropanol and 20 mL of water to yield the desired product.
Quantity
22.13 g
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reactant
Reaction Step One
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250 mL
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Reactant of Route 2
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Reactant of Route 3
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7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Reactant of Route 5
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Reactant of Route 6
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.